molecular formula C18H18N2O B12608667 4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one CAS No. 918401-87-3

4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one

Cat. No.: B12608667
CAS No.: 918401-87-3
M. Wt: 278.3 g/mol
InChI Key: QQEFUOAWFITDJM-UHFFFAOYSA-N
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Description

4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group This particular compound is characterized by the presence of a benzylideneamino group attached to an aniline moiety, which is further connected to a pent-3-en-2-one backbone

Preparation Methods

The synthesis of 4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-aminobenzaldehyde with pent-3-en-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Chemical Reactions Analysis

4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one can be compared with other similar compounds, such as:

    4-(2-Methyl-anilino)pent-3-en-2-one: This compound has a similar enaminone structure but with a methyl group instead of a benzylideneamino group.

    β-Enaminones and β-Enaminoesters: These compounds share the enaminone backbone but differ in the substituents attached to the nitrogen and carbon atoms.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

918401-87-3

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

4-[4-(benzylideneamino)anilino]pent-3-en-2-one

InChI

InChI=1S/C18H18N2O/c1-14(12-15(2)21)20-18-10-8-17(9-11-18)19-13-16-6-4-3-5-7-16/h3-13,20H,1-2H3

InChI Key

QQEFUOAWFITDJM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)NC1=CC=C(C=C1)N=CC2=CC=CC=C2

Origin of Product

United States

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